Tert-butyl 3-(4-bromophenyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate
Overview
Description
Tert-butyl 3-(4-bromophenyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate is a complex organic compound that belongs to the class of quinoxalines. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. This particular compound features a tert-butyl ester group, a bromophenyl group, and a tetrahydroquinoxaline core, making it a molecule of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(4-bromophenyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the tetrahydroquinoxaline core, followed by the introduction of the bromophenyl group and the tert-butyl ester group. Key steps may include:
Formation of the Tetrahydroquinoxaline Core: This can be achieved through the reduction of quinoxaline derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Introduction of the Bromophenyl Group: This step often involves a bromination reaction using reagents like bromine or N-bromosuccinimide (NBS).
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(4-bromophenyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinoxaline derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding dihydro or tetrahydro derivatives.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Quinoxaline derivatives.
Reduction: Dihydro or tetrahydro derivatives.
Substitution: Amino or thio-substituted derivatives.
Scientific Research Applications
Tert-butyl 3-(4-bromophenyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl 3-(4-bromophenyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The tetrahydroquinoxaline core may also play a role in modulating biological activities by binding to specific sites on proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: This compound also features a tert-butyl ester group and a bromophenyl group but has an indole core instead of a quinoxaline core.
1-(2-(1H-indol-3-yl)ethyl)-3-(4-bromophenyl)thiourea: This compound contains a bromophenyl group and an indole core, similar to the target compound.
Uniqueness
Tert-butyl 3-(4-bromophenyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate is unique due to its tetrahydroquinoxaline core, which imparts distinct chemical and biological properties compared to compounds with indole or other heterocyclic cores. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
tert-butyl 3-(4-bromophenyl)-3,4-dihydro-2H-quinoxaline-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O2/c1-19(2,3)24-18(23)22-12-16(13-8-10-14(20)11-9-13)21-15-6-4-5-7-17(15)22/h4-11,16,21H,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRFFXEMAEKISOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(NC2=CC=CC=C21)C3=CC=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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